4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride
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Overview
Description
“4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C8H15NO . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride” is 141.21 . The molecular structure, vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry . Their derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Design and Synthesis
Piperidines, including “4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They have shown potential in the treatment of various types of cancer.
Antiviral Applications
Piperidine derivatives have been evaluated for potential treatment of HIV . They have shown promising results in inhibiting the HIV-1 virus .
Antimalarial Applications
Piperidine derivatives are also being used as antimalarial agents . They have shown effectiveness in inhibiting the growth of malaria parasites.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of various bacteria and fungi.
Antihypertensive Applications
Piperidine derivatives are being used as antihypertensive agents . They can help in controlling high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic and anti-inflammatory properties . They can help in relieving pain and reducing inflammation.
Anti-Alzheimer, Antipsychotic, and Anticoagulant Applications
Piperidine derivatives are being utilized in different ways as anti-Alzheimer, antipsychotic, and/or anticoagulant agents . They have shown potential in the treatment of Alzheimer’s disease, psychiatric disorders, and blood clotting disorders.
Mechanism of Action
Target of Action
The primary target of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infection .
Pharmacokinetics
Lipophilic compounds are often well absorbed because they can readily cross cell membranes .
Result of Action
The result of the action of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Future Directions
properties
IUPAC Name |
4-prop-2-enylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h2,9-10H,1,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOVSJXHZDXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride |
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